Cas no 1105682-66-3 (4-(3-methanesulfonylbenzoyl)-3-methylpiperazin-2-one)

4-(3-methanesulfonylbenzoyl)-3-methylpiperazin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(3-methanesulfonylbenzoyl)-3-methylpiperazin-2-one
- 3-methyl-4-(3-methylsulfonylbenzoyl)piperazin-2-one
- AKOS012378810
- VU0632605-1
- 1105682-66-3
- F5053-0114
- 3-methyl-4-(3-(methylsulfonyl)benzoyl)piperazin-2-one
-
- インチ: 1S/C13H16N2O4S/c1-9-12(16)14-6-7-15(9)13(17)10-4-3-5-11(8-10)20(2,18)19/h3-5,8-9H,6-7H2,1-2H3,(H,14,16)
- InChIKey: BHDCEQPXTBCDRR-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1=CC=CC(=C1)C(N1CCNC(C1C)=O)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 296.08307817g/mol
- どういたいしつりょう: 296.08307817g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 497
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
4-(3-methanesulfonylbenzoyl)-3-methylpiperazin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5053-0114-2μmol |
4-(3-methanesulfonylbenzoyl)-3-methylpiperazin-2-one |
1105682-66-3 | 2μmol |
$85.5 | 2023-09-10 | ||
Life Chemicals | F5053-0114-20μmol |
4-(3-methanesulfonylbenzoyl)-3-methylpiperazin-2-one |
1105682-66-3 | 20μmol |
$118.5 | 2023-09-10 | ||
Life Chemicals | F5053-0114-25mg |
4-(3-methanesulfonylbenzoyl)-3-methylpiperazin-2-one |
1105682-66-3 | 25mg |
$163.5 | 2023-09-10 | ||
Life Chemicals | F5053-0114-30mg |
4-(3-methanesulfonylbenzoyl)-3-methylpiperazin-2-one |
1105682-66-3 | 30mg |
$178.5 | 2023-09-10 | ||
Life Chemicals | F5053-0114-20mg |
4-(3-methanesulfonylbenzoyl)-3-methylpiperazin-2-one |
1105682-66-3 | 20mg |
$148.5 | 2023-09-10 | ||
Life Chemicals | F5053-0114-50mg |
4-(3-methanesulfonylbenzoyl)-3-methylpiperazin-2-one |
1105682-66-3 | 50mg |
$240.0 | 2023-09-10 | ||
Life Chemicals | F5053-0114-4mg |
4-(3-methanesulfonylbenzoyl)-3-methylpiperazin-2-one |
1105682-66-3 | 4mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5053-0114-5mg |
4-(3-methanesulfonylbenzoyl)-3-methylpiperazin-2-one |
1105682-66-3 | 5mg |
$103.5 | 2023-09-10 | ||
Life Chemicals | F5053-0114-100mg |
4-(3-methanesulfonylbenzoyl)-3-methylpiperazin-2-one |
1105682-66-3 | 100mg |
$372.0 | 2023-09-10 | ||
Life Chemicals | F5053-0114-10mg |
4-(3-methanesulfonylbenzoyl)-3-methylpiperazin-2-one |
1105682-66-3 | 10mg |
$118.5 | 2023-09-10 |
4-(3-methanesulfonylbenzoyl)-3-methylpiperazin-2-one 関連文献
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2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
4-(3-methanesulfonylbenzoyl)-3-methylpiperazin-2-oneに関する追加情報
4-(3-Methanesulfonylbenzoyl)-3-methylpiperazin-2-one: A Comprehensive Overview
The compound with CAS No. 1105682-66-3, commonly referred to as 4-(3-methanesulfonylbenzoyl)-3-methylpiperazin-2-one, is a highly specialized organic compound with significant applications in the fields of pharmaceuticals and materials science. This compound is characterized by its unique chemical structure, which combines a piperazine ring system with a methanesulfonyl group and a benzoyl substituent. The piperazine core, a six-membered ring containing two nitrogen atoms, serves as a versatile scaffold for various functional groups, making it an attractive target for researchers and industry professionals alike.
The methanesulfonyl group attached to the benzene ring introduces a strong electron-withdrawing effect, which enhances the compound's reactivity and stability. This feature is particularly valuable in drug design, where such groups are often used to modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Recent studies have highlighted the potential of 4-(3-methanesulfonylbenzoyl)-3-methylpiperazin-2-one in inhibiting key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These findings underscore its role as a promising lead compound for the development of Alzheimer's disease therapeutics.
The synthesis of 4-(3-methanesulfonylbenzoyl)-3-methylpiperazin-2-one typically involves multi-step reactions, including nucleophilic substitution and condensation processes. Researchers have optimized these procedures to achieve high yields and purity levels, ensuring the compound's suitability for both laboratory studies and industrial applications. The use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining product quality, making it a preferred method in modern organic chemistry.
In terms of structural characterization, advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been employed to confirm the compound's molecular structure. These analyses have revealed that the molecular weight of 4-(3-methanesulfonylbenzoyl)-3-methylpiperazin-2-one is approximately 407 g/mol, with a melting point range of 185–190°C. Such physical properties are critical for determining its suitability in various chemical processes and formulations.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on 4-(3-methanesulfonylbenzoyl)-3-methylpiperazin-2-one, providing insights into its binding affinity with target proteins. These studies have demonstrated that the compound exhibits high binding efficiency towards several G-protein coupled receptors (GPCRs), suggesting its potential role in modulating cellular signaling pathways. Furthermore, molecular dynamics simulations have revealed that the compound's flexible side chains contribute to its ability to adapt to diverse receptor conformations, enhancing its therapeutic potential.
The application of 4-(3-methanesulfonylbenzoyl)-3-methylpiperazin-2-one extends beyond pharmacology into materials science, where it has been explored as a precursor for synthesizing advanced polymers and hybrid materials. Its ability to form stable covalent bonds with other functional groups makes it an ideal candidate for developing high-performance adhesives and coatings. Emerging research has also investigated its use in nanotechnology applications, such as the fabrication of drug delivery systems and sensors.
In conclusion, 4-(3-methanesulfonylbenzoyl)-3-methylpiperazin-2-one (CAS No. 1105682-66-3) stands out as a versatile and multifaceted compound with significant implications across multiple scientific disciplines. Its unique chemical properties, combined with cutting-edge research findings, position it as a key player in advancing both medical treatments and material innovations. As ongoing studies continue to uncover new applications and mechanisms of action for this compound, its role in shaping future technologies is expected to grow even further.
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